molecular formula C10H19N3O3S B561462 2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 104809-14-5

2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B561462
CAS No.: 104809-14-5
M. Wt: 261.34
InChI Key: HEUJCARBOYABRW-UHFFFAOYSA-N
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Description

2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound containing an imidazolidinone ring with a butyl and a methyl group at positions 5 and 3, respectively, and a thioxo group at position 2. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate amines with carbon disulfide and alkyl halides under controlled conditions. One common method involves the reaction of 3-methyl-5-butyl-4-imidazolidinone with carbon disulfide in the presence of a base, followed by alkylation with an appropriate alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazolidinone ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both butyl and methyl groups, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern allows for unique interactions with biological targets and distinct chemical properties compared to other imidazolidinone derivatives .

Properties

IUPAC Name

2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.C4H6N2OS/c1-2-3-4-5(7)6(8)9;1-6-2-3(7)5-4(6)8/h5H,2-4,7H2,1H3,(H,8,9);2H2,1H3,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUJCARBOYABRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N.CN1CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721169
Record name Norleucine--1-methyl-2-sulfanylideneimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-14-5
Record name Norleucine--1-methyl-2-sulfanylideneimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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